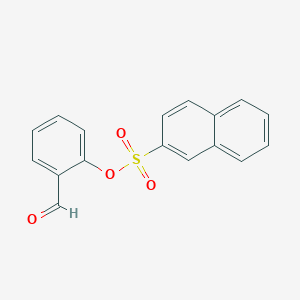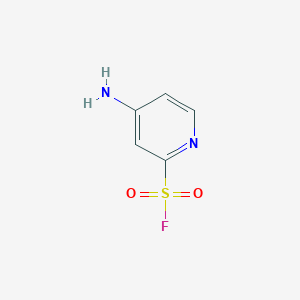
4-Aminopyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Aminopyridine-2-sulfonyl fluoride” is a chemical compound that has been extensively studied in scientific research due to its various properties and potential applications. It is related to 3-aminopyridine-2-sulfonyl fluoride, which has a molecular weight of 176.17 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been discussed in several studies . The methods of synthesis involve various reactions, including the Umemoto reaction and Balts-Schiemann reaction . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Reactions Analysis
The sulfur fluoride exchange (SuFEx) reaction is significant in drug discovery, materials science, and chemical biology . Conventionally, it involves the installation of SO2F followed by fluoride exchange by a catalyst .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis in Medicinal Chemistry
4-Aminopyridine-2-sulfonyl fluoride plays a significant role in medicinal chemistry. A study by Wu and Qin (2023) demonstrates its utility in the synthesis of various pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This synthesis process features broad substrate specificity, mild reaction conditions, and operational simplicity, making it valuable in medicinal chemistry and other disciplines (Wenhai Wu & Hua-Li Qin, 2023).
Development of Synthetic Methods
Sulfonyl fluorides like this compound are gaining interest as reactive probes in chemical biology and molecular pharmacology. Xu et al. (2019) developed a method for synthesizing aliphatic sulfonyl fluorides, highlighting the urgent need for effective synthetic methods to expand the toolkit for such compounds (Ruting Xu et al., 2019).
Complexation with Metal Ions
Research by Orie et al. (2021) focused on the synthesis and complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions. The study indicates potential applications in increasing the biological and catalytic potential of these compounds in pharmaceutical and chemical industries (kingsley John Orie, R. Duru, & R. Ngochindo, 2021).
Utility in Chemical Biology
Sulfonyl fluorides, including derivatives of this compound, are important in chemical biology and molecular pharmacology. The synthesis and applications of these compounds in areas such as sulfur(VI) fluoride exchange-based “click chemistry” are highlighted in the work of Laudadio et al. (2019) (G. Laudadio et al., 2019).
Applications in Click Chemistry
1-Bromoethene-1-sulfonyl fluoride (BESF), related to this compound, has been demonstrated as a useful component in SuFEx click chemistry. This application is highlighted in research by Smedley et al. (2018), emphasizing its role in synthesizing various sulfonyl fluoride-based compounds (C. Smedley et al., 2018).
Synthesis and Complexation Studies
The synthesis and complexation of monotosylated 4-Aminopyridine with different metal ions are important for understanding the compound's potential in various applications. Research by Orie et al. (2021) delves into this area, providing valuable insights (kingsley John Orie, R. Duru, & R. Ngochindo, 2021).
Involvement in Click Chemistry Reactions
The reagent 1-Bromoethene-1-sulfonyl fluoride (BESF), closely related to this compound, is involved in various click chemistry reactions, as shown in research by Smedley et al. (2018). These reactions have broad implications for the synthesis of novel compounds (C. Smedley et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine (4-AP) is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, 4-AP can influence the transmission of signals in the nervous system .
Mode of Action
4-AP acts as an antagonist of the voltage-gated potassium channels . It inhibits these channels, resulting in the prolongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-AP affects the neuronal signaling pathways . By prolonging the action potentials, it enhances the transmission of signals along the neurons . This can have various downstream effects, depending on the specific neurons and pathways involved.
Pharmacokinetics
The pharmacokinetics of 4-AP involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 96% when administered orally . The introduction of a prolonged-release formulation has improved its therapeutic capabilities .
Result of Action
The action of 4-AP results in enhanced neuronal signaling . This can ameliorate the symptoms of certain neurological disorders, such as multiple sclerosis . It has been shown to improve walking in patients with multiple sclerosis . Moreover, it has been suggested that 4-AP exhibits immunomodulatory effects on T cells .
Action Environment
The action of 4-AP can be influenced by various environmental factors. For instance, its solubility and propensity for lipid interactions can affect its absorption and distribution . Furthermore, its stability and release kinetics can be enhanced through the use of nanoformulations .
Biochemical Analysis
Biochemical Properties
It is known that 4-aminopyridine, a related compound, has the ability to augment neural transmission . This is achieved through the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .
Cellular Effects
For instance, it has been used as symptomatic therapy in several neurological disorders, improving visual function and motor skills .
Molecular Mechanism
4-aminopyridine, a related compound, is known to inhibit voltage-gated potassium channels . This results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling .
Temporal Effects in Laboratory Settings
4-aminopyridine has been shown to have neuroprotective properties, with evidence suggesting that it can prevent neuroaxonal loss in the central nervous system .
Dosage Effects in Animal Models
4-aminopyridine has been shown to have dose-dependent antiepileptic effects in animal models .
Metabolic Pathways
4-aminopyridine is known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization .
Transport and Distribution
4-aminopyridine is known to cross the blood-brain barrier more readily .
Subcellular Localization
4-aminopyridine is known to inhibit voltage-gated potassium channels, which are located in the cell membrane .
Properties
IUPAC Name |
4-aminopyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTGDECDGDKNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)
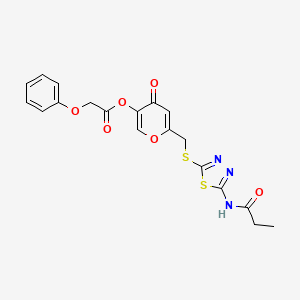
![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)
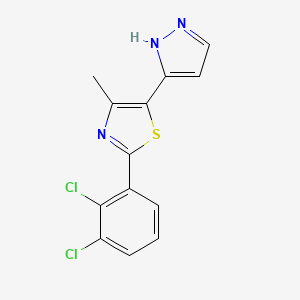
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)
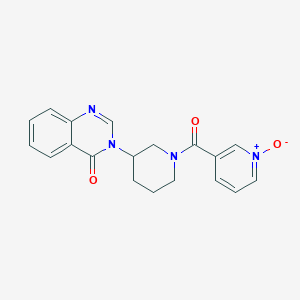

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)
![Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2434720.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)
